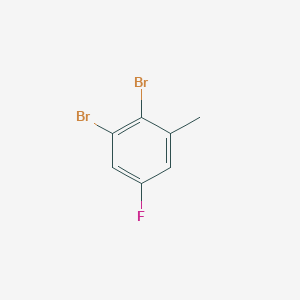![molecular formula C12H15N3O B2822212 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol CAS No. 929975-60-0](/img/no-structure.png)
1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol” is a chemical compound with the molecular formula C12H15N3O . It is used in proteomics research applications .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol”, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .
Chemical Reactions Analysis
While specific chemical reactions involving “1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol” are not available, the compound belongs to the class of 1H-pyrazolo[3,4-b]pyridine derivatives, which have been studied for various chemical reactions .
Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 217.27 .
科学的研究の応用
Anti-Cancer Properties
1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol exhibits promising anti-cancer activity. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancers. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further investigations are ongoing to optimize its potency and selectivity against specific cancer types .
Neuroprotection and Neurodegenerative Diseases
The compound’s neuroprotective potential has attracted attention. It modulates neuronal signaling pathways, enhances synaptic plasticity, and mitigates oxidative stress. Researchers are investigating its role in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative conditions. Preclinical studies indicate promising results, but clinical trials are needed for validation .
Anti-Inflammatory Activity
1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol possesses anti-inflammatory properties. It inhibits pro-inflammatory cytokines and enzymes, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Researchers are exploring its potential as a novel anti-inflammatory agent .
Cardiovascular Applications
Studies have highlighted the compound’s vasodilatory effects. It interacts with nitric oxide pathways, promoting relaxation of blood vessels. This property could be beneficial in managing hypertension, pulmonary arterial hypertension (PAH), and other cardiovascular disorders. Clinical trials are underway to assess its efficacy .
Antiviral Potential
In silico studies suggest that 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol may inhibit viral proteases, making it a potential antiviral agent. Researchers are investigating its activity against RNA viruses, including influenza and coronaviruses. However, experimental validation is essential .
Chemical Biology and Drug Design
The compound serves as a valuable scaffold for designing novel drugs. Medicinal chemists modify its structure to create derivatives with improved pharmacokinetics and target specificity. Its unique heterocyclic framework allows for diverse modifications, making it an attractive starting point for drug discovery .
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol involves the cyclization of a pyrazole derivative with a pyridine derivative. The starting materials are 4-methyl-1H-pyrazole-3-carboxylic acid and 2-cyclopenten-1-one. The reaction involves the formation of an enamine intermediate, followed by cyclization and dehydration to form the final product.", "Starting Materials": [ "4-methyl-1H-pyrazole-3-carboxylic acid", "2-cyclopenten-1-one", "Sodium hydroxide", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-methyl-1H-pyrazole-3-carboxylic acid in acetic acid and add sodium hydroxide to adjust the pH to 7-8.", "Step 2: Add 2-cyclopenten-1-one to the reaction mixture and heat to reflux for 4 hours.", "Step 3: Cool the reaction mixture and extract with ethyl acetate.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in ethanol and add water dropwise to induce crystallization.", "Step 7: Filter the product and dry under vacuum to obtain 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol." ] } | |
CAS番号 |
929975-60-0 |
製品名 |
1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol |
分子式 |
C12H15N3O |
分子量 |
217.272 |
IUPAC名 |
1-cyclopentyl-4-methyl-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C12H15N3O/c1-8-6-11(16)14-12-10(8)7-13-15(12)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,14,16) |
InChIキー |
OWTCGDKEYSLZEF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC2=C1C=NN2C3CCCC3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2822129.png)
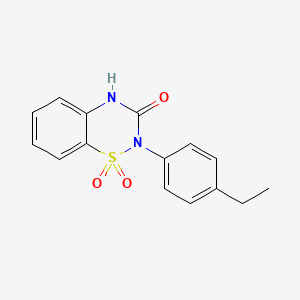
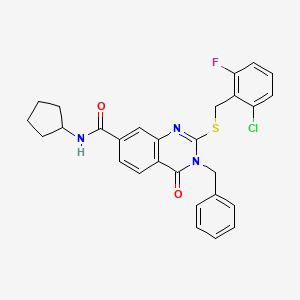
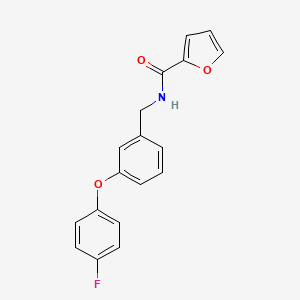
![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile](/img/structure/B2822136.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2822137.png)
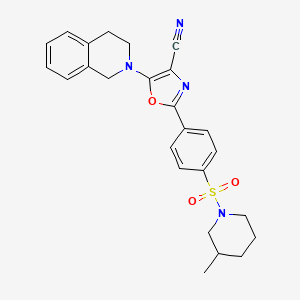
![1-(5-fluoropyrimidin-2-yl)-4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-2-one](/img/structure/B2822140.png)
![N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2822141.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2822147.png)
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2822148.png)
![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2822149.png)
![Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate](/img/structure/B2822150.png)
